2-Amino-1-(4-thiazolyl)ethanone Hydrochloride
CAS No.:
VCID: VC20448524
Molecular Formula: C5H7ClN2OS
Molecular Weight: 178.64 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-1-(4-thiazolyl)ethanone Hydrochloride is a compound belonging to the class of organic compounds known as thiazoles, specifically 2,4-disubstituted thiazoles. It features a thiazole ring substituted with an amino group and an ethanone moiety, contributing to its biological activity and potential pharmacological properties. This compound is often studied for its applications in medicinal chemistry, particularly due to its interactions with biological targets such as enzymes or receptors. Synthesis MethodsThe synthesis of 2-Amino-1-(4-thiazolyl)ethanone Hydrochloride typically involves several chemical steps, including reactions with thiazole derivatives and ethanone. These methods are advantageous due to their high yield and suitability for large-scale production. The synthesis requires careful control of reaction conditions, such as temperature and pH, to optimize the yield and purity of the final product. Biological Activities and ApplicationsCompounds similar to 2-Amino-1-(4-thiazolyl)ethanone Hydrochloride, particularly those based on the thiazole scaffold, have been reported to exhibit various biological activities, including anticancer, antioxidant, and enzyme inhibitory effects . Thiazole-based compounds are known for their potential in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors, which can lead to therapeutic applications . Table: Biological Activities of Related Thiazole Compounds |
---|---|
Product Name | 2-Amino-1-(4-thiazolyl)ethanone Hydrochloride |
Molecular Formula | C5H7ClN2OS |
Molecular Weight | 178.64 g/mol |
IUPAC Name | 2-amino-1-(1,3-thiazol-4-yl)ethanone;hydrochloride |
Standard InChI | InChI=1S/C5H6N2OS.ClH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1,6H2;1H |
Standard InChIKey | XRIVOLDPAZZJLA-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N=CS1)C(=O)CN.Cl |
PubChem Compound | 131879563 |
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume